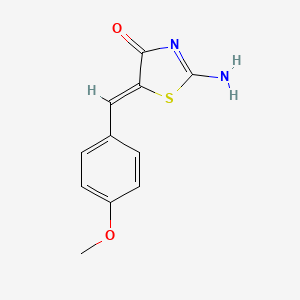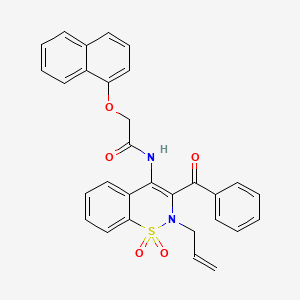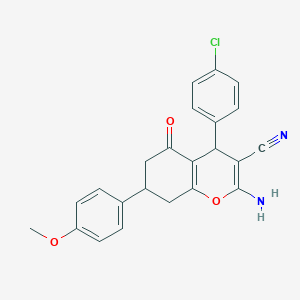![molecular formula C19H18N2O7S B10874975 (4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10874975.png)
(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, nitrophenyl, and thienylcarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thienylcarbonyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by a coupling reaction.
Addition of the hydroxyethoxyethyl group: This step involves an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The thienylcarbonyl group may also play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxyethoxy and aromatic groups.
4-Nitrophenyl-2-thienyl ketone: Shares the nitrophenyl and thienyl groups.
Uniqueness
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C19H18N2O7S |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18N2O7S/c22-8-10-28-9-7-20-16(12-3-5-13(6-4-12)21(26)27)15(18(24)19(20)25)17(23)14-2-1-11-29-14/h1-6,11,16,22,24H,7-10H2 |
InChI-Schlüssel |
DELBSMUBQUNDJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10874899.png)
![4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10874909.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10874916.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10874922.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B10874925.png)
![ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B10874928.png)
![N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine](/img/structure/B10874931.png)

![N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10874943.png)
![1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874945.png)
![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B10874948.png)
![1-({N-[4-(6-methylbenzothiazol-2-yl)phenyl]carbamoyl}methyl)-4-piperidylpiperi dine-4-carboxamide](/img/structure/B10874949.png)


